![molecular formula C22H22N4O2S B2773620 Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate CAS No. 1242950-59-9](/img/structure/B2773620.png)
Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate
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Overview
Description
Compounds like “Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate” belong to a class of organic compounds known as aminopyridines and derivatives . These are organic compounds containing an amino group attached to a pyridine ring.
Molecular Structure Analysis
The molecular structure of such compounds typically consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an amino group (NH2), a carbonyl group (C=O), and a methoxy group (CH3O) attached at specific positions .Chemical Reactions Analysis
Again, while specific reactions involving “Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate” are not available, similar compounds are known to undergo a variety of chemical reactions. For instance, pinacol boronic esters can undergo catalytic protodeboronation .Scientific Research Applications
Ion Recognition and Chemosensors
Several pyridine-based Schiff bases exhibit strong binding abilities toward various cations and anions. Their unique photophysical properties make them suitable for ion recognition. These compounds are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in environmental and biological media.
For instance, a chemosensor based on a related compound, 3,3′-(4-(2-amino-4,5-dimethoxyphenyl)pyridine-2,6-diyl)dianiline, was synthesized. It could detect formaldehyde through fluorescence enhancement and showed a visible color change from yellow to blue .
Anti-Inflammatory Agents
While not directly related to “Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate,” the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was based on the anti-inflammatory activity of structurally related molecules. This compound was part of a research program targeting novel anti-inflammatory agents .
Other Applications
Although specific research on this compound is limited, its structural features suggest potential applications in various fields, such as:
Feel free to explore these avenues and dive deeper into the exciting world of pyridine derivatives! 🌟
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in changes that lead to their various biological activities . The compound’s interaction with its targets could involve binding to the active sites of the receptors, leading to conformational changes that affect the function of the receptors .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A, suggesting that they may affect the viral replication pathway .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, the compound’s action could result in various molecular and cellular effects depending on the specific biological activity .
Future Directions
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-11-7-6-8-12(2)18(11)25-16(27)10-26-15(5)24-19-17-13(3)9-14(4)23-21(17)29-20(19)22(26)28/h6-9H,10H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAATCCCVXZXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate |
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